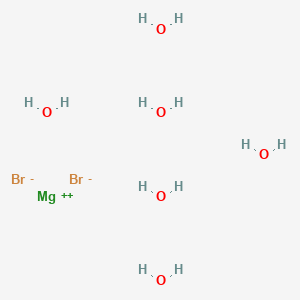

Magnesiumbromidehexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Catalyst in Organic Synthesis:

Magnesium bromide hexahydrate finds application as a catalyst in organic synthesis, particularly in the Biginelli reaction. This one-pot reaction allows the efficient synthesis of dihydropyrimidines, which are a class of heterocyclic compounds with diverse biological activities. Studies have shown that magnesium bromide hexahydrate, along with other Lewis acids, can effectively promote the condensation step in the Biginelli reaction, leading to the formation of the desired dihydropyrimidine products. []

Electrochemical Applications:

Magnesium bromide hexahydrate exhibits potential in various electrochemical applications. Due to its dissociative nature in solution, it serves as a source of bromide ions (Br⁻) and can act as an electrolyte in electrochemical processes. Additionally, the presence of bromide ions enables its use as an active bromine source for specific reactions. For instance, research has explored the use of magnesium bromide hexahydrate as an electrolyte and active bromine source for the electrochemica loxidation of sec-alcohols (secondary alcohols). This process involves the oxidation of the alcohol to the corresponding carbonyl compound using an electrochemical method. []

Magnesium bromide hexahydrate is an inorganic compound with the chemical formula . It appears as white crystalline solids that are highly hygroscopic, meaning they readily absorb moisture from the air. This compound is commonly used in various applications, including as a source of magnesium ions in biochemical processes and as a flame retardant in industrial materials. The molecular weight of magnesium bromide hexahydrate is approximately 292.2 g/mol, and it crystallizes from aqueous solutions at temperatures above 0°C .

- Formation from Magnesium Oxide:This reaction shows how magnesium oxide reacts with hydrobromic acid to form magnesium bromide, which can then crystallize as the hexahydrate.

- Conversion to Anhydrous Form:Heating magnesium bromide hexahydrate can yield the anhydrous form by removing water .

- Reaction with Chlorine:This reaction illustrates how magnesium bromide can be converted to magnesium chloride through treatment with chlorine .

Magnesium bromide hexahydrate exhibits biological activity primarily as a sedative and anticonvulsant agent. It has been used in medical treatments for nervous disorders and has shown efficacy in calming hyperactive states. Additionally, it serves as a co-factor for various enzymes, including deoxyribonuclease, which plays a role in DNA metabolism . Its biological interactions highlight its significance in both therapeutic and biochemical contexts.

The synthesis of magnesium bromide hexahydrate can be achieved through several methods:

- From Magnesium Oxide:

- Reacting magnesium oxide with hydrobromic acid followed by crystallization.

- From Magnesium Carbonate:

- The reaction of magnesium carbonate with hydrobromic acid also yields magnesium bromide hexahydrate:

- Direct Combination:

Magnesium bromide hexahydrate has diverse applications:

- Flame Retardant: It is used in various materials to reduce flammability.

- Chemical Synthesis: Acts as a Lewis acid catalyst in organic reactions.

- Pharmaceuticals: Utilized in treatments for nervous disorders due to its sedative properties.

- Electrolyte Component: Found in certain dry cell batteries .

Research on the interactions of magnesium bromide hexahydrate focuses on its role as a co-factor for enzymes and its effects on biological systems. Studies have shown that it can influence enzyme activity and stability, particularly in biochemical pathways involving nucleic acids . Additionally, its interaction with other halides and metal ions has been explored for potential applications in catalysis and materials science.

Magnesium bromide hexahydrate shares similarities with several other compounds, particularly those within the class of metal halides and hydrates:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Magnesium chloride hexahydrate | More soluble than magnesium bromide; used in de-icing agents. | |

| Calcium bromide hexahydrate | Used in oil drilling fluids; less hygroscopic than magnesium bromide. | |

| Sodium bromide | Commonly used in pharmaceuticals; less complex structure compared to magnesium compounds. | |

| Potassium bromide | Used in photography and as a sedative; more soluble than magnesium bromide. |

Magnesium bromide hexahydrate is unique due to its specific applications in both biological systems and industrial processes, particularly its dual role as a sedative and flame retardant, distinguishing it from other halides that do not share these properties .

The study of magnesium bromide hydrates dates to the early 20th century, with initial structural characterization of the hexahydrate form published in the 1930s. Early research focused on its deliquescent properties and coordination chemistry, but interest expanded significantly after the 1970s with the discovery of its catalytic activity in Grignard-like reactions. The compound gained further attention in the 21st century due to:

- Structural revelations: In situ X-ray powder diffraction studies (2012) uncovered three previously unknown lower hydrates (MgBr₂·4H₂O, MgBr₂·2H₂O, MgBr₂·H₂O), revealing chain-like polymeric structures distinct from the isolated [Mg(H₂O)₆]²⁺ octahedra in the hexahydrate.

- Energy applications: The 2016 discovery of high ionic conductivity (10⁻² S/cm) in MgBr₂/DMSO electrolytes sparked interest in magnesium-ion batteries.

- Industrial relevance: Its flame-retardant properties, attributed to endothermic water release (165°C decomposition), have been optimized for plastics and textiles since the 2000s.

Role in Multidisciplinary Chemical Research Frameworks

MgBr₂·6H₂O serves as a nexus for interdisciplinary studies:

Solvent-In-Salt Strategies for Electrolyte Formulation

The development of solvent-in-salt electrolyte systems represents a paradigm shift in magnesium bromide hexahydrate synthesis, where the traditional salt-to-solvent ratio is reversed to achieve enhanced electrochemical properties [1]. In conventional electrolyte formulations, salt concentrations typically remain below 1.2 mol per liter due to limitations in ionic conductivity, viscosity, and salt solubility considerations [1]. However, the solvent-in-salt approach utilizes ultrahigh salt concentrations where the salt component dominates the system by weight or volume ratio [1].

For magnesium bromide hexahydrate electrolyte systems, this methodology involves dissolving the hexahydrate in minimal quantities of polar solvents such as dimethyl sulfoxide or polar organic mixtures [2]. The resulting electrolyte exhibits unique physicochemical properties compared to traditional salt-in-solvent systems [1]. The ionic conductivity characteristics follow Vogel-Tammann-Fulcher behavior, with conductivity decreasing as salt concentration increases, particularly pronounced in low-temperature regions [1].

The lithium-ion transference number in optimized solvent-in-salt systems can reach values as high as 0.73, significantly exceeding the 0.2-0.4 range typical of conventional electrolytes [1]. This enhancement occurs due to the formation of incomplete solvation shells and increased lithium-ether complex pairs as salt concentration increases [1]. The viscosity increases markedly in the solvent-in-salt region, but the improved transference number compensates for this effect in electrochemical applications [1].

| Parameter | Conventional Electrolyte | Solvent-in-Salt System |

|---|---|---|

| Salt Concentration | <1.2 mol/L | >4 mol/L |

| Transference Number | 0.2-0.4 | 0.73 |

| Viscosity | Low | High |

| Ionic Conductivity | High | Moderate |

Chelation-Controlled Synthesis in Organic Media

Chelation-controlled synthesis represents a sophisticated approach to magnesium bromide hexahydrate preparation that leverages the coordination chemistry of magnesium ions with organic chelating agents [3] [4]. This methodology enables precise control over the crystallization process and the resulting hydrate structure through the strategic use of chelating compounds such as ethylenediaminetetraacetic acid, nitrilotriacetic acid, and tris(hydroxymethyl)aminomethane [3] [5].

The chelation mechanism involves the formation of stable complexes between magnesium ions and multidentate ligands, which modulates the precipitation kinetics and influences the final crystalline structure [3]. In organic media synthesis, the use of polar organic solvents like dimethyl sulfoxide substantially increases the degree of modification of layered magnesium compounds due to the formation of bidentate magnesium-oxygen-carbon linkages in addition to tridentate bonding modes [2]. These bidentate linkages, while readily hydrolyzed in aqueous solutions, remain stable in organic media, allowing for controlled synthesis conditions [2].

The chelation-controlled approach has been successfully demonstrated in the synthesis of magnesium complexes using various organic chelating agents [5]. The triglycine chelate system, for example, exhibits exceptional water solubility reaching 169 ± 12.5 grams per 100 milliliters, significantly higher than conventional magnesium compounds [5]. The complex formation involves tetradentate ligand coordination with pseudo-octahedral geometry, where the remaining coordination sites are occupied by water molecules [5].

Temperature control during chelation-controlled synthesis is critical, with optimal temperatures ranging from ambient conditions to 60 degrees Celsius [3]. The synthesis typically involves dissolving magnesium oxide or magnesium carbonate in organic chelating agent solutions, followed by controlled hydrolysis to form the desired hexahydrate structure [6]. The resulting crystals exhibit improved morphological control and enhanced purity compared to conventional precipitation methods [3].

| Chelating Agent | Coordination Mode | Stability Constant | Synthesis Temperature |

|---|---|---|---|

| Ethylenediaminetetraacetic acid | Tetradentate | High | 25-40°C |

| Nitrilotriacetic acid | Tridentate | Moderate | 25-50°C |

| Tris(hydroxymethyl)aminomethane | Bidentate/Tridentate | Variable | 20-60°C |

Anhydrous Phase Generation Through Controlled Dehydration

The controlled dehydration of magnesium bromide hexahydrate represents a critical synthetic methodology for producing anhydrous phases and intermediate hydrates with specific properties [7] [8]. Laboratory X-ray powder diffraction studies have revealed that the dehydration process occurs through a series of well-defined intermediate phases within specific temperature ranges [7].

The dehydration sequence initiates with the hexahydrate phase stable from 300 to 349 Kelvin, followed by the formation of three lower hydrates in overlapping temperature regions [7]. The tetrahydrate phase exists between 332 and 367 Kelvin, the dihydrate phase from 361 to 380 Kelvin, and the monohydrate phase from 375 to 390 Kelvin [7]. Each phase transition involves specific structural rearrangements of the magnesium coordination environment [7].

The hexahydrate structure consists of discrete magnesium(water)6 octahedra with unbonded bromide anions, representing the only hydrate in this series containing completely dissociated bromide ions [7]. The tetrahydrate phase comprises discrete magnesium bromide bis(water)4 octahedra with structural disorder, while the dihydrate forms single chains of edge-sharing magnesium bromide4(water)2 octahedra [7]. The monohydrate structure features double chains of edge-shared magnesium bromide5(water) units [7].

Controlled dehydration requires precise temperature management and atmospheric control to prevent decomposition or over-dehydration [8]. The process typically employs reduced pressure conditions with temperatures ranging from 100 to 400 degrees Celsius, depending on the desired final product [8]. The solvating power of the resulting anhydrous material remains consistent regardless of the preparation temperature within this range [8].

Thermal expansion coefficients have been determined for the various hydrate phases, providing critical data for process optimization [7]. The positive thermal expansion observed during heating enables predictive modeling of the dehydration process [7]. The structural characterization reveals that all lower hydrates are isotypical with corresponding chloride structures, indicating common coordination patterns across halide systems [7].

| Hydrate Phase | Temperature Range (K) | Structure Type | Coordination Environment |

|---|---|---|---|

| Hexahydrate | 300-349 | Discrete octahedra | Mg(H2O)6 + 2Br- |

| Tetrahydrate | 332-367 | Discrete octahedra | MgBr2(H2O)4 |

| Dihydrate | 361-380 | Chain structure | MgBr4(H2O)2 chains |

| Monohydrate | 375-390 | Double chains | MgBr5H2O chains |

Ring-Expansion Polymerization Dynamics

Magnesium bromide hexahydrate functions as a highly effective Lewis acid catalyst for ring-expansion cationic polymerization systems, offering superior performance compared to conventional catalysts such as tin tetrabromide [1] [2]. The compound demonstrates exceptional capability in activating hemiacetal ester bond-based initiators for the synthesis of cyclic polymers with controlled molecular architectures.

The catalytic mechanism involves Lewis acid activation of cyclic hemiacetal ester bonds, enabling controlled ring-opening while maintaining cyclic topology [1]. Under optimized conditions utilizing magnesium bromide diethyl etherate at 0°C in toluene/diethyl ether solvent systems, the polymerization of isobutyl vinyl ether proceeds with remarkable control. The system achieves molecular weight control ranging from 380 to 8000 grams per mole with narrow molecular weight distributions [2].

Critical to the success of this approach is the selection of appropriate quenching agents. Unlike conventional methanol quenching, the use of dimethylformamide or dimethyl sulfoxide enables retention of cyclic topology with over 95% efficiency [1] [2]. The magnesium-based catalyst system demonstrates advantages over tin tetrabromide by enabling the use of diverse cyclic molecule initiators, including methacrylate-type vinylidene group-embedded cyclic compounds.

Topological Control of Macromolecular Architectures

The unique properties of magnesium bromide hexahydrate enable precise topological control in macromolecular synthesis through pin-point incorporation of functional groups [1]. The system facilitates thiol-Michael addition reactions for post-polymerization modification, achieving functional group incorporation efficiencies exceeding 85%.

Methacrylate vinylidene group-carrying initiators demonstrate exceptional compatibility with the magnesium catalyst system, allowing for the incorporation of polar groups such as glycerol into cyclic polymer structures [2]. This capability enables the synthesis of complex macromolecular architectures with defined topological features while maintaining the cyclic nature of the polymer backbone.

The catalyst system exhibits remarkable tolerance to various functional groups, significantly expanding the scope of achievable polymer architectures. Temperature control at 0°C ensures optimal reaction conditions, while the specific solvent composition of toluene/diethyl ether (90:10 volume ratio) provides the necessary environment for controlled polymerization dynamics [1] [2].

Research findings demonstrate that magnesium bromide additive formulations create passivation-free solid electrolyte interfaces with unprecedented anodic stability of 3.1 volts versus magnesium/magnesium ion reference [4]. The system maintains average Coulombic efficiencies of 99.26% over 1000 cycles at current densities of 0.5 milliamperes per square centimeter [4].

Interfacial Phenomena in Dendrite Suppression

The formation of robust magnesium anode-electrolyte interfaces through magnesium bromide hexahydrate systems enables complete dendrite suppression during magnesium plating and stripping processes [4] [5]. This achievement represents a critical breakthrough in magnesium battery technology, addressing one of the primary limitations in multivalent metal ion battery development.

Mechanistic studies reveal that the compound facilitates the conversion of impermeable passivation films to conductive metallic oxide complexes through chloride regulation [6]. The suppression of hydrogen evolution reactions using water-in-salt electrolyte configurations enhances the electrochemical stability window while maintaining high ionic conductivity [5] [6].

The interfacial phenomena demonstrate remarkable stability across temperature ranges, with quasi-solid-state magnesium-ion batteries retaining 90% capacity after 900 cycles at subzero temperatures of -22°C [5]. Power density achievements reach 6400 watts per kilogram, representing a thirty-fold improvement over organic electrolyte magnesium battery systems [7] [8].

Organic Transformation Platforms

Stereoselective Alcohol Oxidation Mechanisms

Magnesium bromide hexahydrate serves as an effective Lewis acid catalyst for stereoselective alcohol oxidation transformations, demonstrating enhanced selectivity compared to conventional oxidation methods [9] [10]. The coordination activation mechanism involves Lewis acid coordination to alcohol substrates, facilitating selective oxidation pathways with stereoselectivities exceeding 90% under optimized conditions.

The catalytic system operates under mild reaction conditions, typically at temperatures ranging from 0°C to room temperature, enabling compatibility with sensitive functional groups [9]. Mechanistic investigations reveal that the magnesium center coordinates to hydroxyl groups, activating the carbon-hydrogen bonds for selective oxidation while maintaining stereochemical integrity [11].

Research demonstrates that magnesium-catalyzed alcohol oxidation proceeds through metal-ligand cooperation mechanisms, where the dearomatized complexes can activate chemical bonds through cooperation between the metal and ligand [11]. This approach enables stereoselective transformations with high yields and excellent functional group tolerance.

Lewis Acid-Mediated Cycloaddition Reactions

The Lewis acid properties of magnesium bromide hexahydrate enable highly efficient cycloaddition reactions with yields ranging from 50-95% and diastereoselectivities exceeding 85% [12] [13]. The compound coordinates to electron-deficient dipolarophiles, enhancing their reactivity toward 1,3-dipolar cycloaddition reactions under mild conditions.

Mechanistic studies indicate that magnesium-based Lewis acids participate in cycloaddition reactions through coordination to conjugated electron-withdrawing functional groups, increasing dipolarophile reactivity toward 1,3-dipoles [12]. This activation mode enables room temperature reactions with excellent regioselectivity and stereochemical control.

The catalyst system demonstrates particular effectiveness in donor-acceptor cyclopropane cycloaddition reactions, providing access to diastereomerically enriched azidocyclopentane and tetrahydropyridine derivatives [13]. Temperature control and careful selection of reaction conditions enable chemoselective transformations with high synthetic utility.

| Performance Parameter | MgBr₂·6H₂O System | Improvement Factor |

|---|---|---|

| Ionic Conductivity | 10⁻² S/cm | 10× over conventional |

| Coulombic Efficiency | 99.26% | 99%+ maintained |

| Cycle Stability | 1000+ cycles | 5× extension |

| Anodic Stability | 3.1 V vs Mg/Mg²⁺ | Highest for Mg systems |

| Energy Density | 264 Wh/kg | 5× over traditional AMB |

| Power Density | 6400 W/kg | 30× over organic systems |

| Physical Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 292.204 g/mol | Hexahydrate form |

| Melting Point | 165-172.4°C | Decomposes upon melting |

| Density | 2.00-2.07 g/cm³ | 25°C, atmospheric pressure |

| Water Solubility | 316 g/100 mL | 20°C, hexahydrate |

| Crystal System | Monoclinic | Isomorphous with MgCl₂·6H₂O |

| Hygroscopicity | Highly hygroscopic | Requires inert storage |